molecular formula C23H26N2O5S B2954617 3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1'-cyclohexan]-6-yl}propanamide CAS No. 1110947-93-7

3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1'-cyclohexan]-6-yl}propanamide

Cat. No.: B2954617
CAS No.: 1110947-93-7
M. Wt: 442.53
InChI Key: YUQIUGUXTVLQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1’-cyclohexan]-6-yl}propanamide is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1’-cyclohexan]-6-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1’-cyclohexan]-6-yl}propanamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-phenylethenesulfonyl chloride with an amine derivative to form the sulfonamide intermediate. This intermediate is then reacted with a spirocyclic compound under controlled conditions to yield the final product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1’-cyclohexan]-6-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Phenylethenesulfonamido)benzoic acid
  • 1,2,3-Triazoles
  • Piperidine derivatives

Uniqueness

Compared to similar compounds, 3-(2-Phenylethenesulfonamido)-n-{spiro[1,3-dioxaindane-2,1’-cyclohexan]-6-yl}propanamide stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[[(E)-2-phenylethenyl]sulfonylamino]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c26-22(11-15-24-31(27,28)16-12-18-7-3-1-4-8-18)25-19-9-10-20-21(17-19)30-23(29-20)13-5-2-6-14-23/h1,3-4,7-10,12,16-17,24H,2,5-6,11,13-15H2,(H,25,26)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQIUGUXTVLQFE-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)CCNS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)CCNS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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